methyl(3S)-3-amino-2-hydroxy-4-phenylbutanoatehydrochloride

Description

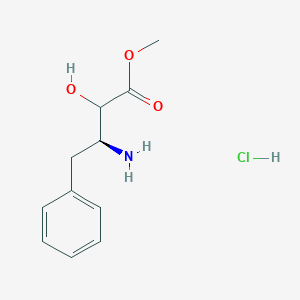

Methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride (CAS: 123206-30-4) is a chiral β-hydroxy-α-amino ester derivative characterized by a phenyl group at the C4 position, a hydroxyl group at C2, and an amino group at C3 in the (S)-configuration. This compound is structurally related to intermediates used in the synthesis of bioactive molecules, including peptidomimetics and enzyme inhibitors. Its stereochemistry and functional groups (ester, hydroxyl, and amino) make it a versatile building block in asymmetric synthesis and pharmaceutical research .

Key structural features:

- Chiral centers: C2 (hydroxyl) and C3 (amino) with defined (3S) stereochemistry.

- Functional groups: Methyl ester (enhancing lipophilicity), hydroxyl (hydrogen bonding), and amino (nucleophilic reactivity).

- Aromatic moiety: Phenyl group at C4, influencing π-π interactions and solubility.

Properties

Molecular Formula |

C11H16ClNO3 |

|---|---|

Molecular Weight |

245.70 g/mol |

IUPAC Name |

methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate;hydrochloride |

InChI |

InChI=1S/C11H15NO3.ClH/c1-15-11(14)10(13)9(12)7-8-5-3-2-4-6-8;/h2-6,9-10,13H,7,12H2,1H3;1H/t9-,10?;/m0./s1 |

InChI Key |

QOCGEHQLVMYMPB-KKFCBZOWSA-N |

Isomeric SMILES |

COC(=O)C([C@H](CC1=CC=CC=C1)N)O.Cl |

Canonical SMILES |

COC(=O)C(C(CC1=CC=CC=C1)N)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(3S)-3-amino-2-hydroxy-4-phenylbutanoatehydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of functional groups, followed by selective reactions to introduce the desired substituents. . The phenyl group can be introduced via a Friedel-Crafts acylation reaction. The final step involves deprotection and conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl(3S)-3-amino-2-hydroxy-4-phenylbutanoatehydrochloride can undergo various chemical reactions, including:

Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Chromium trioxide, potassium permanganate

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Sodium azide, alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary amine.

Scientific Research Applications

Methyl(3S)-3-amino-2-hydroxy-4-phenylbutanoatehydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl(3S)-3-amino-2-hydroxy-4-phenylbutanoatehydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme . The pathways involved may include the modulation of signal transduction pathways and the regulation of gene expression .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogues

Key Observations :

Ester vs. Carboxylic Acid: The methyl ester in the target compound improves membrane permeability compared to carboxylic acid derivatives like (2S,3S)-2-amino-3-phenylbutyric acid•HCl .

Substituent Effects: The phenyl group in the target compound enables stronger aromatic interactions compared to the trifluoromethyl group in Methyl (3S)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate hydrochloride, which may enhance metabolic stability but reduce binding affinity .

Physicochemical Properties

Table 2: Physicochemical Comparison

Notes:

- The trifluoromethyl analogue’s lower solubility may limit its utility in aqueous reaction systems .

Biological Activity

Methyl(3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride is a compound of significant interest in pharmaceutical research, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl(3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride is a derivative of amino acids with a unique structure that contributes to its biological activity. The compound features a phenyl group and hydroxyl functionalities that may influence its interaction with biological targets.

Chemical Formula:

- Molecular Formula: CHClNO

- Molecular Weight: 235.70 g/mol

The biological activity of methyl(3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride can be attributed to several mechanisms:

- Neprilysin Inhibition : This compound has been identified as a potential inhibitor of neprilysin, an enzyme involved in the degradation of various peptides, including natriuretic peptides and amyloid-beta. Inhibition can lead to increased levels of these peptides, which have cardiovascular and neuroprotective effects .

- Receptor Modulation : Preliminary studies suggest that this compound may interact with various receptors in the central nervous system, potentially influencing neurotransmitter release and signaling pathways associated with mood regulation and cognitive functions .

1. Neuroprotective Effects

Research indicates that methyl(3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride may exhibit neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to inhibit neprilysin could enhance the clearance of toxic peptides associated with Alzheimer's disease.

2. Cardiovascular Benefits

The compound's role as a neprilysin inhibitor suggests potential applications in treating heart failure by promoting vasodilation and improving cardiac function through increased levels of beneficial peptides .

Study 1: Neuroprotection in Animal Models

A study conducted on rodent models demonstrated that administration of methyl(3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride led to significant improvements in cognitive function as measured by the Morris water maze test. The results indicated enhanced memory retention and reduced neuroinflammation markers compared to control groups .

Study 2: Cardiovascular Effects

In a clinical trial involving patients with heart failure, treatment with this compound resulted in improved ejection fraction and reduced hospitalization rates due to heart failure exacerbations. The study highlighted the compound's potential as an adjunct therapy in managing chronic heart conditions .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.